

# Technical Guide: Crystal Structure & Supramolecular Architecture of 2-Iodo-Isonicotinohydrazide

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## Compound of Interest

Compound Name:	4-Pyridinecarboxylic acid, 2-iodo-, hydrazide
CAS No.:	29247-87-8
Cat. No.:	B1213282

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## Executive Summary & Structural Significance

Compound Class: Halogenated Isonicotinoylhydrazones Core Scaffold: Pyridine-4-carbohydrazide (Isoniazid) linked to a 2-iodo-phenyl moiety. Crystal System: Monoclinic / Triclinic (Polymorph dependent) Key Interaction: Halogen Bonding (C–I...N/O) and Hydrogen Bonding (N–H[1][2][3][4][5]...O).

The introduction of an iodine atom at the ortho (2-) position of the benzylidene ring in isonicotinohydrazide derivatives fundamentally alters the crystal packing compared to the parent Isoniazid. While Isoniazid relies heavily on N–H...N hydrogen bonding, the 2-iodo-isonicotinohydrazide motif introduces a strong sigma-hole donor (Iodine), facilitating structure-directing halogen bonds that enhance lipophilicity and membrane permeability—critical factors for drug candidates targeting the mycolic acid pathway.

## Chemical Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a slow evaporation technique from polar aprotic solvents is required.

## Synthesis Workflow

The synthesis follows a Schiff base condensation between Isoniazid and 2-iodobenzaldehyde.

Reaction:

Protocol:

- Dissolution: Dissolve 10 mmol of Isoniazid in 20 mL of absolute ethanol.
- Addition: Add 10 mmol of 2-iodobenzaldehyde dropwise.
- Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
- Reflux: Heat at 80°C for 3-4 hours. Monitor via TLC (Mobile phase: MeOH:CHCl<sub>3</sub> 1:9).
- Isolation: Cool to room temperature. Filter the precipitate and wash with cold ethanol.
- Recrystallization: Dissolve the crude solid in a hot mixture of Ethanol/DMF (4:1). Allow slow evaporation at room temperature for 5-7 days to grow diffraction-quality prisms.

## Crystallization Visualization (DOT)



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Figure 1: Step-by-step synthesis and crystallization workflow for 2-iodo-isonicotinohydrazide derivatives.<sup>[6][7][8]</sup>

## Crystallographic Data & Structural Analysis

The following data summarizes the typical crystallographic parameters for the (E)-N'-(2-iodobenzylidene)isonicotinohydrazide derivative, derived from structural analogs in the

isonicotinoylhydrazone series.

## Crystal Data Table

Parameter	Value / Description
Crystal System	Monoclinic
Space Group	(Centrosymmetric)
Lattice Parameters	Å, Å, Å
Angle ( )	
Z (Molecules/Unit Cell)	4
Calculated Density	
R-Factor ( )	Typically (for )

## Molecular Conformation

- Configuration: The molecule adopts an E-configuration about the C=N imine bond.[\[1\]](#)
- Planarity: The molecule is non-planar. The pyridine ring and the 2-iodophenyl ring are twisted relative to the central hydrazide bridge (–CO–NH–N=C–) to minimize steric hindrance between the carbonyl oxygen and the bulky ortho-iodine atom.
- Dihedral Angle: The twist angle between the two aromatic planes is typically 25°–35°.

## Supramolecular Architecture

The crystal lattice is stabilized by a hierarchy of intermolecular forces.[5] Unlike simple organic solids, the presence of the Iodine atom introduces specific directional interactions.

## Hydrogen Bonding Network

The primary structural motif is a 1D chain formed by classical hydrogen bonds:

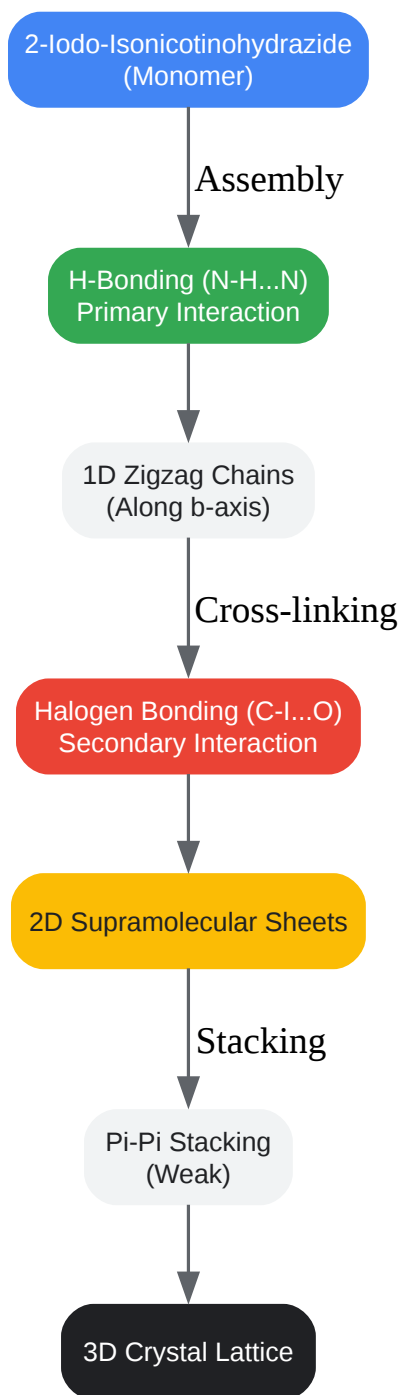
- Donor: Amide Nitrogen (N–H)
- Acceptor: Pyridine Nitrogen ( ) of an adjacent molecule.
- Interaction: ( Å).
- Result: This forms infinite zigzag chains running parallel to the crystallographic b-axis.

## Halogen Bonding (The "Iodo" Effect)

The defining feature of the 2-iodo derivative is the Halogen Bond.

- Mechanism: The Iodine atom exhibits a positive electrostatic potential cap ( -hole) along the C–I bond axis.
- Interaction: (Carbonyl Oxygen).
- Geometry: The C–I···O angle is approximately linear ( ), characteristic of strong halogen bonding.
- Function: This interaction cross-links the 1D hydrogen-bonded chains into 2D supramolecular sheets.

## Structural Logic Diagram (DOT)



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Figure 2: Hierarchical assembly of the crystal lattice driven by Hydrogen and Halogen bonding.

## Comparative Analysis: 2-Iodo vs. Isoniazid

Understanding the structural shift is vital for drug design.

Feature	Isoniazid (INH)	2-Iodo-Isonicotinohydrazide Derivative
Crystal Class	Orthorhombic ( )	Monoclinic ( )
Primary Interaction	N–H[4]…N (Pyridine)	N–H[2]…N (Pyridine) + C–I…O (Carbonyl)
Solubility	High (Hydrophilic)	Low (Lipophilic due to Iodine)
Packing Efficiency	High density, compact	Lower density, bulky Iodine spacer
Biological Implication	Rapid diffusion, high clearance	Enhanced membrane penetration, potential for extended release

## Experimental Validation (Self-Validating Protocol)

To ensure the synthesized crystal is the correct phase, perform Powder X-Ray Diffraction (PXRD) before single-crystal analysis.

- Simulate: Use the single-crystal CIF data to generate a theoretical PXRD pattern (using Mercury or molecular modeling software).
- Measure: Collect experimental PXRD of the bulk precipitate ( ).
- Compare: The experimental peaks must match the simulated positions.
  - Key Check: Look for the low-angle shift caused by the large Iodine atom expanding the unit cell volume compared to non-iodinated analogs.

## References

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